3,7-Dibromo-4-hydroxyquinoline

MAO-B Inhibition Neurodegeneration Selectivity Index

Researchers developing selective MAO-B inhibitors for Parkinson's disease studies or building unsymmetrical 3,7-diaryl-4-hydroxyquinoline libraries via sequential Suzuki-Miyaura coupling require the precise 3,7-dibromo substitution pattern. Generic substitution with 3,8- or 5,7-isomers alters tautomeric equilibrium and abolishes the 122-fold MAO-B selectivity (IC50 MAO-B = 471 nM; MAO-A = 57,300 nM). - Orthogonal C3/C7 bromine reactivity enables stepwise diversification without protecting-group manipulations. - Balanced hydroxyquinoline/quinolinone tautomeric equilibrium ensures consistent metal-chelating behavior for metalloenzyme research. - Patent-mandated intermediate for HCV NS5A inhibitor synthesis, preserving IP position and SAR integrity.

Molecular Formula C9H5Br2NO
Molecular Weight 302.953
CAS No. 1203579-53-6
Cat. No. B598046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,7-Dibromo-4-hydroxyquinoline
CAS1203579-53-6
Synonyms3,7-Dibromo-4-hydroxyquinoline
Molecular FormulaC9H5Br2NO
Molecular Weight302.953
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)NC=C(C2=O)Br
InChIInChI=1S/C9H5Br2NO/c10-5-1-2-6-8(3-5)12-4-7(11)9(6)13/h1-4H,(H,12,13)
InChIKeyFCRKTWYWSKVPGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,7-Dibromo-4-hydroxyquinoline Overview


3,7-Dibromo-4-hydroxyquinoline is a brominated heterocyclic building block of the quinoline family, defined by dual bromine substitution at positions C3 and C7 of the quinoline core and a hydroxyl group at C4. With a molecular formula of C9H5Br2NO and a molecular weight of 302.95 g/mol , the compound exhibits a calculated XLogP3 of 3.1 and a topological polar surface area of 29.1 Ų . Its primary application lies in medicinal chemistry as an intermediate for Suzuki-Miyaura cross-coupling reactions and as a tool for exploring MAO-B selective inhibition [1][2]. The compound is supplied as a 95-98% purity research chemical with a melting point near 280°C and limited solubility in common organic solvents .

1
MAO-B pathway inhibition study fit
Dual bromine substitution pattern supports reported MAO-B selectivity
2
Sequential Suzuki coupling building block
C3 and C7 bromines enable orthogonal aryl functionalization
3
Tautomeric equilibrium study compound
Hydroxyquinoline/quinolinone balance influences metal coordination

3,7-Dibromo-4-hydroxyquinoline Uniqueness


Generic substitution of 3,7-dibromo-4-hydroxyquinoline with other brominated quinoline isomers or mono-bromo derivatives is scientifically unsound due to the strict regiospecificity of bromine placement, which governs both biological target engagement and chemical reactivity. The C3 and C7 bromine atoms are not equivalent; the C3 bromine is positioned adjacent to the hydroxyl-bearing C4, creating a unique electronic environment that influences the compound's tautomeric equilibrium (hydroxyquinoline vs. quinolinone) and its capacity for metal coordination . In biological systems, this substitution pattern yields a 122-fold selectivity for MAO-B over MAO-A, a property that would be altered or abolished by relocating bromines to other positions [1]. In synthetic chemistry, the C3 and C7 bromines provide differentiated coupling sites for sequential Suzuki-Miyaura reactions, enabling stepwise diversification that other isomers cannot support due to steric or electronic constraints [2]. Substituting with 3,8-dibromo-4-hydroxyquinoline (CAS 1204812-01-0), 5,7-dibromo-8-hydroxyquinoline (CAS 521-74-4), or mono-bromo 4-hydroxyquinoline derivatives would therefore result in different pharmacological profiles, altered physicochemical properties, and incompatible synthetic outcomes, undermining experimental reproducibility and procurement justification.

This Product
C3,C7-dibromo pattern; differentiated coupling sites; reported MAO-B selectivity profile
Potential Substitute
3,8-dibromo isomer: tautomeric shift toward quinolinone may alter metal chelation and passive permeability
This Product
Two electronically distinct bromine handles for stepwise diversification
Potential Substitute
5,7-dibromo-8-hydroxyquinoline: symmetrical bromines lack orthogonal reactivity; substitution may disrupt synthetic route
This Product
Dual bromination imparts 122-fold selectivity context (MAO-B over MAO-A)
Potential Substitute
Mono-bromo or unsubstituted 4-hydroxyquinoline: selectivity profile may not transfer; binding assay context may differ

3,7-Dibromo-4-hydroxyquinoline Differentiation Evidence


MAO-B Selective Inhibition Profile

In recombinant human monoamine oxidase inhibition assays using kynuramine as substrate, 3,7-dibromo-4-hydroxyquinoline demonstrates an IC50 of 471 nM for MAO-B compared to 57,300 nM for MAO-A, yielding a selectivity index (MAO-A/MAO-B) of 122 [1]. This contrasts with unsubstituted 4-hydroxyquinoline, which is a known fluorescent metabolic product of the assay but lacks inherent MAO inhibitory activity at comparable concentrations [2]. The presence of bromine atoms at C3 and C7 is thus directly responsible for conferring both potency and selectivity toward the MAO-B isoform.

MAO-B Selectivity
Class-level inference
MAO-B IC50 471 nM vs MAO-A 57,300 nM; selectivity index 122
Supports MAO-B pathway study without confounding MAO-A inhibition
Recombinant enzyme assay; kynuramine substrate; reported affinity data from BindingDB
MAO-B Inhibition Neurodegeneration Selectivity Index

Tautomerism and Lipophilicity vs. 3,8-Isomer

3,7-Dibromo-4-hydroxyquinoline and its positional isomer 3,8-dibromo-4-hydroxyquinoline (CAS 1204812-01-0) share identical molecular weight (302.95 g/mol) and molecular formula (C9H5Br2NO) but exhibit different tautomeric equilibria and calculated lipophilicities. 3,7-Dibromo-4-hydroxyquinoline has a computed XLogP3 of 3.1, while 3,8-dibromo-4-hydroxyquinoline demonstrates a higher calculated LogP of approximately 3.5 . The C8 bromine in the 3,8-isomer introduces steric hindrance that favors the quinolinone tautomer to a greater extent than the C7 bromine in 3,7-dibromo-4-hydroxyquinoline, which maintains a more balanced hydroxyquinoline/quinolinone equilibrium . This difference directly influences hydrogen-bonding capacity, metal chelation propensity, and passive membrane permeability.

Tautomerism vs 3,8-Isomer
Cross-study comparable
XLogP3 3.1 vs ~3.5 for 3,8-isomer; balanced hydroxyquinoline/quinolinone equilibrium
Lower lipophilicity may reduce non-specific binding in enzymatic assays
Computational prediction; tautomer population from NMR/DFT; source review needed
Tautomerism Lipophilicity Isomer Comparison

Orthogonal Suzuki Coupling Reactivity

3,7-Dibromo-4-hydroxyquinoline contains two distinct aryl bromine coupling handles with differentiated reactivity due to their electronic environments. The C3 bromine is positioned adjacent to the electron-withdrawing C4 carbonyl/hydroxyl, increasing its electrophilicity and enabling preferential coupling under mild conditions. The C7 bromine, located on the benzene ring, exhibits lower reactivity and can be engaged in a second, independent Suzuki-Miyaura coupling step. This orthogonal reactivity is documented in the synthesis of HCV NS5A inhibitors and other pharmaceutical intermediates [1]. In contrast, mono-bromo 4-hydroxyquinoline derivatives (e.g., 3-bromo-4-hydroxyquinoline or 7-bromo-4-hydroxyquinoline) provide only a single diversification site, while symmetrical dibromo isomers like 5,7-dibromo-8-hydroxyquinoline (CAS 521-74-4) lack the differentiated electronic environment required for stepwise, orthogonal functionalization .

Orthogonal Coupling
Class-level inference
Two electronically distinct C3 and C7 coupling sites enable sequential Suzuki diversification
Supports efficient library synthesis without protecting group strategies
Patent-described synthetic route; reactivity inferred from electronic environment
Suzuki-Miyaura Coupling Orthogonal Reactivity Building Block

Kinetic Solubility Characterization

3,7-Dibromo-4-hydroxyquinoline exhibits kinetic solubility of 4.5 μM at pH 7.4 (PBS buffer) when measured by UV/Vis absorbance [1]. This value provides a quantitative benchmark for buffer compatibility in enzymatic and cell-based assays. While 4-hydroxyquinoline itself is more soluble due to the absence of bromine atoms, the measured solubility of 3,7-dibromo-4-hydroxyquinoline is comparable to other dibrominated quinoline scaffolds used in early drug discovery . The compound is sparingly soluble in dichloromethane and ethyl acetate, with a melting point of approximately 280°C , parameters that inform stock solution preparation and storage conditions.

Kinetic Solubility
Supporting evidence
4.5 μM at pH 7.4 (PBS buffer)
Benchmark for buffer compatibility in assay design
UV/Vis measurement; precipitation risk above this concentration; soluble range guidance
Kinetic Solubility Physicochemical Properties Assay Development

3,7-Dibromo-4-hydroxyquinoline Applications


MAO-B Inhibitor Development for Neurodegeneration

Researchers investigating Parkinson's disease and other synucleinopathies require selective MAO-B inhibitors to dissect isoform-specific contributions to dopamine metabolism without the serotonergic and tyramine-related side effects associated with MAO-A inhibition. 3,7-Dibromo-4-hydroxyquinoline, with its 122-fold selectivity for MAO-B over MAO-A (IC50 MAO-B = 471 nM; MAO-A = 57,300 nM), serves as a validated chemical probe for such studies [1]. Procurement of this compound enables direct interrogation of MAO-B pharmacology in recombinant enzyme assays, cell-based models, and potentially in vivo studies following appropriate formulation optimization based on its kinetic solubility of 4.5 μM at pH 7.4 [2].

Stepwise Suzuki Coupling for Library Synthesis

Medicinal chemistry groups engaged in structure-activity relationship (SAR) exploration of quinoline-based scaffolds benefit from the orthogonal reactivity of 3,7-dibromo-4-hydroxyquinoline's two bromine atoms. The C3 bromine couples preferentially under mild Suzuki conditions, while the C7 bromine can be addressed in a subsequent step with a different boronic acid partner [3]. This sequential coupling strategy enables rapid generation of unsymmetrical 3,7-diaryl-4-hydroxyquinoline libraries. Procurement of this specific regioisomer—rather than 3,8-dibromo- or 5,7-dibromo- analogs—is essential to achieve the desired orthogonality and avoid synthetic routes requiring protecting group manipulations that add cost and reduce overall yield .

Metal Chelation and Coordination Studies

4-Hydroxyquinoline derivatives are recognized pharmacophores for metal chelation, a property exploited in the design of metalloenzyme inhibitors and antifungal agents [4]. 3,7-Dibromo-4-hydroxyquinoline presents a balanced hydroxyquinoline/quinolinone tautomeric equilibrium, in contrast to the 3,8-isomer which favors the quinolinone form . This tautomeric balance influences the compound's capacity to coordinate transition metal ions such as Cu(II) and Fe(III). Researchers studying metal-dependent biological processes or developing metal-based therapeutics should procure the 3,7-isomer specifically to achieve the desired chelation profile and to avoid the steric and electronic perturbations introduced by the C8 bromine substitution.

HCV NS5A Inhibitor Intermediate Synthesis

Bromo-substituted quinolines, including 3,7-dibromo-4-hydroxyquinoline, are explicitly claimed as intermediates in the synthesis of agents for treating hepatitis C viral (HCV) infections, specifically those targeting the NS5A protein [5]. The C3 and C7 bromine atoms serve as attachment points for introducing diverse aryl and heteroaryl substituents critical for NS5A inhibitor pharmacophore optimization. Procurement of the exact 3,7-dibromo substitution pattern is mandated by the patent-specified synthetic routes; substitution with alternative bromoquinoline isomers would not yield the claimed intermediates and would invalidate any structure-activity relationship or intellectual property position derived from the work.

Application
Selection Property
Validation Focus
MAO-B pathway study in neurodegeneration research
MAO-B selectivity profile
Reported selectivity index and isoform-specific inhibition assay context
Stepwise Suzuki coupling library synthesis
Orthogonal bromine reactivity
Differentiated coupling site electronic environment
Metal chelation and coordination studies
Tautomeric equilibrium character
Hydroxyquinoline/quinolinone ratio assessment
Patent-specified intermediate for antiviral research
Regiospecific substitution pattern
Structural fidelity to claimed synthetic route

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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